Home > Products > Screening Compounds P66455 > Lenalidomide-CO-PEG4-OH
Lenalidomide-CO-PEG4-OH -

Lenalidomide-CO-PEG4-OH

Catalog Number: EVT-15635963
CAS Number:
Molecular Formula: C22H29N3O8
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-PEG4-OH is a synthetic compound derived from lenalidomide, which is primarily used in the treatment of multiple myeloma and certain types of anemia. This compound features a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. Lenalidomide itself is an immunomodulatory imide drug that modifies the immune response and has anti-tumor properties. The addition of PEG4 to lenalidomide improves its pharmacokinetic profile, facilitating its use in various therapeutic applications.

Source

Lenalidomide was first approved for medical use in the United States in 2005 and is classified as an immunomodulatory imide drug. It is on the World Health Organization's List of Essential Medicines due to its significant therapeutic benefits in hematological malignancies . The specific compound Lenalidomide-CO-PEG4-OH can be synthesized through various chemical processes that involve the conjugation of lenalidomide with PEG derivatives.

Classification

Lenalidomide-CO-PEG4-OH falls under several classifications:

  • Drug Category: Immunomodulatory agents, specifically targeting E3 ubiquitin ligases.
  • Chemical Classification: It belongs to the class of isoindolones, which are aromatic polycyclic compounds .
  • Therapeutic Class: It is classified as an antineoplastic agent and an immunosuppressive agent, primarily used in oncology .
Synthesis Analysis

Methods

The synthesis of Lenalidomide-CO-PEG4-OH typically involves several key steps:

  1. Bromination: The precursor compound undergoes bromination using reagents such as N-bromosuccinimide.
  2. Cyclization: The brominated product is cyclized with 3-aminopiperidine-2,6-dione to form a nitro precursor of lenalidomide.
  3. Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride, which avoids the use of precious metal catalysts.
  4. PEGylation: Finally, the resulting lenalidomide derivative is conjugated with a PEG4 chain to produce Lenalidomide-CO-PEG4-OH.

Technical Details

The synthesis process emphasizes green chemistry principles to minimize hazardous by-products and enhance environmental safety. Industrial production methods also scale these processes while maintaining high purity and yield.

Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-CO-PEG4-OH can be described as follows:

  • Chemical Formula: C13_{13}H13_{13}N3_{3}O3_{3} for lenalidomide, with additional components from the PEG moiety.
  • Molecular Weight: Approximately 259.26 g/mol for lenalidomide, with variations depending on the PEG chain length added.

Data

The compound's structural features include:

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Topological Polar Surface Area: 92.5 Ų
    These properties influence the compound's solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Lenalidomide-CO-PEG4-OH can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  2. Reduction: The nitro group can be reduced to an amine group.
  3. Substitution Reactions: Halogenated intermediates may undergo nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Iron powder and ammonium chloride for nitro reductions.
    These reactions are crucial for modifying the compound for enhanced therapeutic efficacy .
Mechanism of Action

Lenalidomide operates through a unique mechanism involving the modulation of E3 ubiquitin ligases, specifically cereblon. Upon binding to cereblon, lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent degradation of proteins such as IKZF1 and IKZF3. This process reduces levels of these transcription factors, ultimately inhibiting tumor cell proliferation and enhancing immune response against malignant cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Increased solubility due to PEGylation.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit varying solubility based on pH levels due to the presence of ionizable groups.

Relevant data indicate that modifications like PEGylation significantly enhance solubility and stability compared to unmodified lenalidomide .

Applications

Lenalidomide-CO-PEG4-OH has several scientific uses:

  1. Cancer Therapy: Utilized in treating multiple myeloma and other hematological malignancies due to its immunomodulatory effects.
  2. Drug Development: Serves as a tool in research for developing antibody-drug conjugates and PROTAC (Proteolysis Targeting Chimera) technologies, which aim at targeted protein degradation .
  3. Biological Research: Employed in studies investigating E3 ligase modulation and its implications in cancer biology.

The incorporation of PEG enhances its pharmacokinetic properties, making it a valuable candidate for further therapeutic development in oncology .

Properties

Product Name

Lenalidomide-CO-PEG4-OH

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanamide

Molecular Formula

C22H29N3O8

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H29N3O8/c26-7-9-32-11-13-33-12-10-31-8-6-20(28)23-17-3-1-2-15-16(17)14-25(22(15)30)18-4-5-19(27)24-21(18)29/h1-3,18,26H,4-14H2,(H,23,28)(H,24,27,29)

InChI Key

URLPMTBFULFWHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.